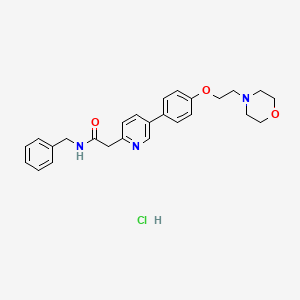

Tirbanibulin (dihydrochloride)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H30ClN3O3 |

|---|---|

Molecular Weight |

468.0 g/mol |

IUPAC Name |

N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C26H29N3O3.ClH/c30-26(28-19-21-4-2-1-3-5-21)18-24-9-6-23(20-27-24)22-7-10-25(11-8-22)32-17-14-29-12-15-31-16-13-29;/h1-11,20H,12-19H2,(H,28,30);1H |

InChI Key |

PQQWYOYYXXUDME-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC=CC=C4.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tirbanibulin Action

Interaction with Tubulin and Microtubule Dynamics

A primary mechanism of Tirbanibulin's action is its interference with the dynamics of microtubules, which are essential components of the cytoskeleton involved in mitosis, cell migration, and intracellular transport. patsnap.compatsnap.com

Tubulin Binding Site Identification: Colchicine-Binding Site and Novel Interactions

Tirbanibulin directly interacts with tubulin, the protein subunit of microtubules. patsnap.com Extensive research, including cell-based experiments and crystal structure analysis, has revealed that Tirbanibulin binds to the colchicine-binding site on β-tubulin. nih.govdrugbank.comnih.govnih.gov This binding is a key aspect of its mechanism, placing it in a class of agents known as colchicine-binding site inhibitors (CBSIs). mdpi.com The interaction is characterized by high affinity and specificity. researchgate.net

A distinguishing feature of Tirbanibulin's interaction with tubulin is its reversibility. nih.govnih.gov Unlike other tubulin-binding agents such as colchicine (B1669291) and vinblastine, whose binding can be irreversible and lead to significant toxicity, Tirbanibulin's binding is fully reversible. nih.govnih.govnih.gov This reversibility is thought to explain the compound's lower cytotoxicity observed in preclinical studies. nih.govnih.gov While the colchicine site is the well-established primary binding location, some evidence also suggests that Tirbanibulin may bind to a novel site on the α-β tubulin heterodimer. nih.govresearchgate.net

| Feature | Description | Source(s) |

| Primary Binding Site | Colchicine-binding site on β-tubulin | nih.govdrugbank.comnih.govnih.gov |

| Binding Nature | Reversible | nih.govnih.govnih.gov |

| Potential Novel Site | α-β tubulin heterodimer | nih.govresearchgate.net |

| Effect | Inhibition of tubulin polymerization | nih.govdermnetnz.orgpatsnap.com |

Modulation of Tubulin Polymerization and Depolymerization Kinetics

By binding to tubulin, Tirbanibulin disrupts the dynamic equilibrium between tubulin dimers and microtubule polymers. mdpi.com It actively inhibits tubulin polymerization, the process by which tubulin dimers assemble to form microtubules. nih.govpatsnap.compatsnap.comresearchgate.netmdpi.com This inhibitory effect prevents the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. patsnap.com

Consequences of Microtubule Network Disruption in Cellular Systems

The disruption of the microtubule network by Tirbanibulin has profound consequences for cellular function, particularly in rapidly dividing cells. patsnap.com The most immediate effect is the arrest of the cell cycle in the G2/M phase. nih.govpatsnap.comdrugbank.comnih.govnih.gov This halt in cell division is a direct result of the failure to form a functional mitotic spindle. patsnap.com

Prolonged G2/M arrest triggers programmed cell death, or apoptosis. patsnap.comresearchgate.net Tirbanibulin has been shown to activate both the intrinsic and extrinsic apoptotic pathways. nih.govresearchgate.netmdpi.com This is evidenced by the hyperphosphorylation of Bcl-2, cleavage of caspases 8 and 9, and the activation of caspase-3. wikipedia.orgmdpi.com The induction of apoptosis, as opposed to necrosis, is a controlled process that results in less inflammation. researchgate.netmdpi.com Furthermore, Tirbanibulin's action can lead to the upregulation of the tumor suppressor protein p53, contributing to its anti-proliferative effects. dermnetnz.orgwikipedia.org

| Cellular Consequence | Mechanism | Source(s) |

| Cell Cycle Arrest | Halts cell division at the G2/M phase due to mitotic spindle disruption. | nih.govpatsnap.comdrugbank.comnih.gov |

| Apoptosis Induction | Activates intrinsic and extrinsic pathways, leading to programmed cell death. | nih.govpatsnap.comresearchgate.netresearchgate.net |

| p53 Upregulation | Increases expression of the p53 tumor suppressor protein. | dermnetnz.orgwikipedia.org |

Inhibition of Src Kinase Signaling Pathways

In addition to its effects on microtubule dynamics, Tirbanibulin also functions as an inhibitor of Src family kinases (SFKs). nih.govpatsnap.com SFKs are non-receptor tyrosine kinases that play critical roles in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. nih.govpatsnap.com Elevated Src expression is observed in various tumors. nih.gov

Src Kinase Binding Mechanism: Non-ATP Competitive Substrate Site Inhibition

Tirbanibulin inhibits Src kinase through a non-ATP competitive mechanism. drugbank.comnih.govnih.gov It binds to the peptide substrate binding site of the kinase, rather than the ATP-binding pocket. drugbank.com This mode of inhibition prevents the Src kinase from phosphorylating its downstream substrates, thereby blocking its signaling function. drugbank.com It is hypothesized that the inhibition of Src may also contribute to the inhibitory effects on microtubule polymerization. drugbank.com

Impact on Downstream Src Signaling Cascades

By inhibiting Src kinase, Tirbanibulin effectively downregulates the downstream signaling cascades that promote the growth and survival of abnormal cells. nih.govpatsnap.comdrugbank.com The disruption of these pathways reduces cancerous cell migration, proliferation, and survival. nih.govdrugbank.com The structural integrity of the microtubule network is necessary for efficient intracellular signal transduction by Src; therefore, by disrupting microtubules, Tirbanibulin may also indirectly interfere with Src trafficking and signaling. nih.govresearchgate.net Key downstream signaling components affected by Tirbanibulin-mediated Src inhibition include Focal Adhesion Kinase (FAK), paxillin, Rho, p130, and p120. nih.gov This dual action on both the microtubule cytoskeleton and a key oncogenic signaling pathway results in a synergistic anti-proliferative effect. patsnap.com

Phosphorylation of Focal Adhesion Kinase (FAK)

Tirbanibulin's disruption of the microtubule cytoskeleton can indirectly affect Src-mediated signaling, which includes the phosphorylation of Focal Adhesion Kinase (FAK). nih.govresearchgate.net FAK is a critical component of focal adhesions, which are large protein complexes that link the cell's cytoskeleton to the extracellular matrix. The interplay between Src and integrins is crucial in both normal and tumor cell biology, with Src-mediated signaling involving downstream effectors like FAK, paxillin, p130, and p120. researchgate.net

By causing microtubule disruption, tirbanibulin may interfere with the intracellular trafficking of Src, thereby inhibiting phosphorylated Src (p-Src) and subsequently reducing FAK expression. nih.govresearchgate.net It is not yet definitively clear whether this reduction in FAK is a direct effect of tirbanibulin or a secondary consequence of microtubule suppression. nih.gov The lack of FAK expression can, in turn, delay microtubule polymerization, suggesting a potential feedback loop. researchgate.net In some studies, however, tirbanibulin treatment did not significantly alter downstream signaling of Src, including FAK, in normal human epidermal keratinocytes (NHEK) and a squamous cell carcinoma cell line (SCC-12). nih.gov

Regulation of Signal Transducer and Activator of Transcription 3 (STAT3)

Signal Transducer and Activator of Transcription 3 (STAT3) is another signaling protein influenced by tirbanibulin. Src kinase can mediate the tyrosine phosphorylation of STAT3, leading to increased DNA binding activity. drugbank.com Research has shown that in normal human epidermal keratinocytes (NHEK), tirbanibulin treatment led to a relevant reduction in the phosphorylation of STAT3 at the tyrosine residue Y705. nih.gov A tendency for reduced STAT3 phosphorylation at both S727 and Y705 was also observed in the A431 cutaneous squamous cell carcinoma cell line. nih.gov However, other research in NHEK and SCC-12 cell lines indicated that Src downstream signaling, including STAT3, was not altered by tirbanibulin treatment. nih.gov

Influence on Extracellular Signal-Regulated Kinases (ERK1/2) and Glycogen Synthase Kinase-3 (GSK-3α/β)

The influence of tirbanibulin on the Extracellular Signal-Regulated Kinases (ERK1/2) and Glycogen Synthase Kinase-3 (GSK-3α/β) pathways is an area of ongoing investigation. While Src kinase is known to be involved in signaling pathways that can activate downstream effectors like the PI3K-AKT and MAPK pathways (of which ERK is a part), direct, detailed research findings on tirbanibulin's specific effects on ERK1/2 and GSK-3α/β phosphorylation and activity are not extensively detailed in the provided search results. researchgate.net One study noted that in NHEK and SCC-12 cell lines, Src downstream signaling, represented in part by ERK and AKT, was not altered following tirbanibulin treatment. nih.gov

Modulation of Heat Shock Protein 27 (HSP27) and Adenosine Monophosphate-activated Protein Kinase alpha 1 (AMPKα1)

The direct modulation of Heat Shock Protein 27 (HSP27) and Adenosine Monophosphate-activated Protein Kinase alpha 1 (AMPKα1) by tirbanibulin is not extensively documented in current research. HSP27 is a molecular chaperone that can be upregulated in response to cellular stress, including chemotherapy, and contributes to cancer cell survival. nih.gov While some compounds have been identified as dual inhibitors of tubulin and HSP27, it is unknown if tirbanibulin also targets HSP27. nih.gov Similarly, specific data on the interaction between tirbanibulin and AMPKα1 is not available in the provided search results.

Effects on Hypoxia-Inducible Factor 1-alpha (HIF-1α)

Detailed research findings specifically outlining the effects of tirbanibulin on Hypoxia-Inducible Factor 1-alpha (HIF-1α) are not presently available.

Interplay between Microtubule Disruption and Src Signaling Modulation

Tirbanibulin's dual mechanism of action involves a significant interplay between the disruption of microtubules and the modulation of Src kinase signaling. researchgate.netpatsnap.com The compound inhibits tubulin polymerization, which leads to the breakdown of the microtubule network. nih.govnih.gov This structural disruption has direct consequences on cellular processes like mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, particularly in rapidly dividing cells. patsnap.comnih.gov

Simultaneously, tirbanibulin acts as a non-ATP competitive inhibitor of Src kinase, binding to the peptide substrate binding site. dermatologytimes.comdrugbank.com This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, migration, and survival. drugbank.compatsnap.com It is hypothesized that the inhibition of Src may also contribute to the disruption of the microtubule cytoskeleton, suggesting a synergistic relationship between these two actions. dermatologytimes.comdrugbank.com By targeting both cellular structure and key signaling pathways, tirbanibulin creates a comprehensive anti-proliferative effect. patsnap.com

Table 1: Summary of Tirbanibulin's Effects on Kinase Phosphorylation

| Cell Line | Kinase | Phosphorylation Site | Effect of Tirbanibulin |

|---|---|---|---|

| NHEK | SRC | Y419 | Reduction (Fold change < 0.5) |

| NHEK | STAT3 | Y705 | Reduction (Fold change < 0.5) |

| A431 | STAT3 | S727/Y705 | Tendency of reduced phosphorylation |

| A431 | SRC | Y419 | Tendency of induced phosphorylation (at high dose) |

Data sourced from a kinase phosphorylation screening study. nih.gov

Microtubule Role in Src Expression and Trafficking

Microtubules are essential components of the cellular cytoskeleton and play a critical role in the intracellular transport of various molecules, including kinases like c-Src. plos.orgthno.org The trafficking of c-Src is a microtubule-dependent process that facilitates its turnover and localization within the cell. plos.orgsemanticscholar.org Studies in neuronal growth cones have shown that Src-positive endocytic vesicles and tubulovesicular structures undergo movements along microtubules. nih.govnih.gov

Disruption of the microtubule network, for instance by using agents like nocodazole (B1683961) or vinblastine, has been shown to increase the levels of Src at the plasma membrane. nih.govnih.gov This suggests that microtubules are involved in the retrograde recycling of endocytosed Src, thereby regulating its steady-state level at the cell membrane. nih.govnih.gov Therefore, by disrupting microtubule polymerization, tirbanibulin likely interferes with the normal trafficking and spatial regulation of Src, contributing to the downregulation of its signaling activity. nih.govnih.gov This disruption of transport may prevent Src from reaching its intended cellular locations and interacting with its downstream targets effectively. plos.org

Feedback Mechanisms and Cross-Talk with Other Signaling Networks

Tirbanibulin's primary mechanisms of action, the inhibition of tubulin polymerization and Src kinase signaling, engage in significant cross-talk with other critical cellular networks. patsnap.comdrugbank.com The disruption of the microtubule cytoskeleton has direct consequences on signaling pathways that rely on its structural integrity for protein trafficking and localization. This can affect the intracellular transport and signaling activity of kinases such as Src and its associated proteins, including focal adhesion kinase (FAK), paxillin, and Rho. nih.gov

Furthermore, Tirbanibulin's activity intersects with the p53 tumor suppressor pathway. nih.gov Studies have indicated that treatment with microtubule-targeting agents can lead to the accumulation of p53 in the nucleus, subsequently activating downstream targets that contribute to apoptosis. nih.govnih.gov Tirbanibulin-mediated disruption of microtubules may therefore cross-talk with the p53 pathway, representing a multi-faceted approach to inducing cell death in proliferating cells. nih.govnih.gov The dual inhibition of tubulin and Src kinase creates a synergistic effect, simultaneously impairing cell division machinery and blocking key pathways involved in cell proliferation, migration, and survival. patsnap.comdrugbank.com

Preclinical Pharmacokinetic Properties and Metabolism Studies

In vitro studies have been conducted to determine the extent to which Tirbanibulin binds to plasma proteins. This characteristic is a key determinant of a drug's distribution and availability to act at its target sites. The binding of Tirbanibulin to human plasma proteins has been quantified and shown to be independent of the compound's concentration within a specified range. fda.gov

| Parameter | Finding | Concentration Range | Source |

|---|---|---|---|

| Plasma Protein Binding | 88% | 0.01 to 10 µg/mL | fda.gov |

Preclinical in vitro studies using human liver preparations have identified the primary enzymatic pathways responsible for the metabolism of Tirbanibulin. The cytochrome P450 (CYP) system, a major family of drug-metabolizing enzymes, plays a central role. These studies have pinpointed specific CYP isozymes that are predominantly involved in the biotransformation of the parent compound into its metabolites. fda.gov

| Enzyme Family | Primary Isozyme | Secondary Isozyme | Model System | Source |

|---|---|---|---|---|

| Cytochrome P450 | CYP3A4 | CYP2C8 | Human Hepatocytes (in vitro) | fda.gov |

While the major enzymes have been identified, detailed characterization of the specific reaction types, such as N-debenzylation or hydrolysis, is not fully described in available literature. The involvement of CYP3A4 and CYP2C8 indicates that oxidative metabolism is a key route of elimination for Tirbanibulin. fda.gov

In vitro incubation of Tirbanibulin with human hepatocytes resulted in the generation of several metabolites. fda.gov Two of these have been identified as major, albeit pharmacologically inactive, metabolites. fda.gov In clinical studies under maximal use conditions, the systemic exposure to these metabolites was very low, with plasma concentrations for the majority of subjects remaining below the lower limit of quantification (LLOQ) of 0.05 ng/mL. researchgate.net

| Metabolite ID | Pharmacological Activity | Highest Detected Plasma Concentration (Clinical Setting) | Source |

|---|---|---|---|

| KX2-5036 | Inactive | 0.09 ng/mL | fda.gov |

| KX2-5163 | Inactive | 0.12 ng/mL | fda.gov |

Cell Cycle Perturbation and Programmed Cell Death Induction

Tirbanibulin exerts its potent anti-proliferative effects by inducing a robust arrest of the cell cycle at the G2/M transition phase. patsnap.comnih.govnih.gov This mechanism is a direct consequence of its primary action as a tubulin polymerization inhibitor. patsnap.comdrugbank.com Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis (M phase). patsnap.com

By binding to β-tubulin, Tirbanibulin disrupts the dynamic assembly and disassembly of microtubules, which prevents the formation of a functional mitotic spindle. nih.govnih.gov This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. The SAC halts the cell cycle's progression into anaphase until all chromosomes are correctly attached to the spindle. The inability to form a proper spindle leads to a prolonged arrest in mitosis. nih.gov Key protein complexes, particularly the Cyclin B1/CDK1 complex, are central regulators of entry into and progression through mitosis. nih.govtaylorandfrancis.com The activity of this complex is high during G2 and M phases, and its inactivation is required for mitotic exit. taylorandfrancis.com Microtubule-disrupting agents like Tirbanibulin trap cells in a state of high Cyclin B1/CDK1 activity, ultimately leading to apoptosis or programmed cell death. nih.gov In vitro studies have visualized this effect, showing that treatment with Tirbanibulin leads to a shattered microtubule network and enlarged, fragmented nuclei, which are characteristic features of mitotic arrest and subsequent cell death. nih.gov

| Primary Target | Cellular Structure Affected | Key Checkpoint Activated | Resulting Cell Cycle Phase | Ultimate Cell Fate | Source |

|---|---|---|---|---|---|

| β-tubulin | Mitotic Spindle | Spindle Assembly Checkpoint (SAC) | G2/M Arrest | Apoptosis | patsnap.comnih.govnih.gov |

Induction of Apoptosis through Intrinsic and Extrinsic Pathways

Tirbanibulin has been shown to induce programmed cell death, or apoptosis, in cancer cells by activating both intrinsic and extrinsic signaling pathways. nih.gov This dual activation underscores its potential as a potent anti-proliferative agent. nih.gov The process is initiated by the collapse of the mitochondrial membrane potential, a key event in the early stages of apoptosis. nih.gov This disruption leads to a cascade of molecular events culminating in cell death, which, importantly, is associated with less inflammation compared to necrosis. nih.gov

The induction of apoptosis by tirbanibulin has been observed across various cancer cell lines, including melanoma and squamous cell carcinoma, as well as multi-drug resistant cancer cells. nih.gov This broad activity highlights its potential therapeutic applications. The mechanism involves the hyper-phosphorylation of Bcl-2 and the cleavage of caspases 8 and 9, which are critical steps in initiating the apoptotic cascade. nih.govnih.gov

Upregulation of p53 and Associated Pathways

A key aspect of tirbanibulin's mechanism of action is its ability to induce the expression of the tumor suppressor protein p53. nih.govjddonline.comdermnetnz.org The p53 protein plays a crucial role in regulating the cell cycle and initiating apoptosis in response to cellular stress, such as DNA damage. nih.gov Tirbanibulin's disruption of microtubules is thought to facilitate the nuclear retention of p53, thereby enhancing its apoptotic activity. nih.gov

Treatment with microtubule-targeting agents like tirbanibulin leads to the accumulation of p53 in the nucleus. nih.gov This nuclear accumulation subsequently activates downstream targets of the p53 pathway, which are instrumental in executing the apoptotic program. nih.gov This mechanism is particularly relevant in conditions like actinic keratosis and squamous cell carcinoma, where mutations in the p53 gene are known to occur. nih.gov

Caspase Activation and Poly (ADP-ribose) Polymerase (PARP) Cleavage

The apoptotic signaling triggered by tirbanibulin culminates in the activation of a family of cysteine proteases known as caspases. nih.gov Specifically, immunoblot analysis has demonstrated that tirbanibulin leads to the cleavage of initiator caspases 8 and 9, followed by the activation of the executioner caspase-3. nih.govnih.gov

Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net One of the critical substrates of caspase-3 is Poly (ADP-ribose) Polymerase (PARP). nih.gov The cleavage of PARP by caspase-3 is a well-established marker of apoptosis. nih.govjddonline.comresearchgate.net This event serves to prevent DNA repair mechanisms from interfering with the apoptotic process, ensuring the efficient demise of the damaged cell. nih.gov

| Key Apoptotic Events Induced by Tirbanibulin |

| Collapse of mitochondrial membrane potential nih.gov |

| Hyper-phosphorylation of Bcl-2 nih.govnih.gov |

| Cleavage and activation of caspase-8 and caspase-9 nih.govnih.gov |

| Activation of caspase-3 nih.govnih.govjddonline.com |

| Cleavage of Poly (ADP-ribose) Polymerase (PARP) nih.govnih.govjddonline.com |

Mitotic Catastrophe Phenomena

By inhibiting microtubule polymerization, tirbanibulin can also induce a form of cell death known as mitotic catastrophe. drugbank.com This process occurs when a cell attempts to undergo mitosis with a defective mitotic spindle, a structure essential for the proper segregation of chromosomes. patsnap.com The disruption of microtubule dynamics by tirbanibulin prevents the formation of a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle. nih.govpatsnap.com If the cell cannot resolve this arrest, it ultimately undergoes cell death. researchgate.net Mitotic catastrophe is considered a critical onco-suppressive mechanism that prevents the propagation of genetically unstable cells.

Differential Effects on Rapidly Proliferating Cells

Tirbanibulin exhibits a selective effect on rapidly dividing cells, such as those found in actinic keratosis lesions and various cancer cell lines. nih.govpatsnap.com This selectivity is a key feature of its therapeutic potential, as it allows for the targeting of abnormal cells while minimizing effects on quiescent, healthy cells. nih.gov In vitro studies have shown that tirbanibulin induces more significant cell growth inhibition and death in cells cultured in normal complete media compared to those in growth factor-reduced media, further supporting its preferential activity in proliferating cells. nih.gov

The potent anti-proliferative activity of tirbanibulin has been demonstrated in a panel of tumor cell lines, including those derived from renal cancer, lymphoma, melanoma, squamous cell carcinoma, and gastric cancer, as well as in multi-drug resistant cell lines. nih.gov This broad-spectrum activity against various cancer types underscores its potential as a versatile anti-cancer agent. The underlying mechanism for this selectivity lies in its ability to disrupt tubulin polymerization and Src kinase signaling, pathways that are often upregulated in rapidly proliferating and malignant cells. nih.govjddonline.com By targeting these fundamental cellular processes, tirbanibulin effectively halts the cell cycle and induces apoptosis in these abnormal cells. nih.govresearchgate.net

| Cell Types Affected by Tirbanibulin's Anti-proliferative Activity |

| Atypical keratinocytes in actinic keratosis nih.gov |

| Melanoma cell lines nih.govjddonline.com |

| Squamous cell carcinoma (SCC) cell lines nih.gov |

| Multi-drug resistant cancer cell lines nih.gov |

| Renal cancer-derived cell lines nih.gov |

| Lymphoma-derived cell lines nih.gov |

| Gastric cancer-derived cell lines nih.gov |

| Primary human keratinocytes jddonline.com |

Preclinical Investigations and Cellular Efficacy Studies

In Vitro Antiproliferative Activity across Diverse Cancer Cell Lines

The efficacy of tirbanibulin has been evaluated in vitro against a wide spectrum of human cancer cell lines, revealing potent, dose-dependent inhibition of cell proliferation. nih.gov

Tirbanibulin has shown significant activity against cutaneous squamous cell carcinoma (cSCC) and melanoma cell lines. In cSCC cell lines A431 and SCC-12, tirbanibulin significantly reduced proliferation in a dose-dependent manner after 48 and 72 hours of stimulation. nih.gov The concentration required to inhibit cell growth by 50% (GI50) in the A431 SCC cell line was determined to be 15 nM. nih.gov Studies also demonstrated that tirbanibulin inhibited migration and induced a G2/M-phase cell cycle arrest in these cSCC cell lines. nih.govresearchgate.net

In melanoma cell models, tirbanibulin demonstrated potent growth inhibition with GI50 values of 97 nM for SK-MEL-3 and 51 nM for SK-MEL-28. nih.govjddonline.com

| Cell Line | Cancer Type | GI50 (nM) |

|---|---|---|

| A431 | Squamous Cell Carcinoma | 15 |

| SK-MEL-3 | Melanoma | 97 |

| SK-MEL-28 | Melanoma | 51 |

The antiproliferative effects of tirbanibulin have also been observed in other challenging cancer types. In vitro studies using the triple-negative breast cancer (TNBC) cell line MDA-MB-231 showed that tirbanibulin disrupts the microtubule network. actasdermo.org This disruption contributes to its antitumor effects, which have been further substantiated in in vivo models. drugbank.com Similarly, tirbanibulin was shown to disrupt the microtubule network in prostate cancer cells. actasdermo.org

Research has identified α- and β-tubulins as the primary binding sites for tirbanibulin within the colon cancer cell line HT-29. nih.gov This interaction leads to the inhibition of tubulin polymerization, which in turn triggers both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death. nih.govnih.gov

In studies involving immortalized human keratinocytes (CCD-1106 KERTr), immunofluorescence staining confirmed that tirbanibulin effectively disrupts the cellular microtubule network. actasdermo.orgnih.gov However, its antiproliferative effect on normal human epithelial keratinocytes (NHEK) was limited, suggesting a degree of selectivity for rapidly proliferating atypical cells. nih.govresearchgate.net

Tirbanibulin has demonstrated efficacy against cancer cell lines known for their resistance to multiple drugs. This suggests that its mechanism of action may circumvent common resistance pathways. Notably, it has shown potent activity against multidrug-resistant uterine sarcoma (MES-SA/Dx5) and ovarian cancer (NCI/ADR-RES) cell lines, with GI50 values of 34 nM and 56 nM, respectively. nih.gov Furthermore, tirbanibulin has exhibited inhibitory effects on drug-resistant chronic leukemia cells that harbor the T3151 mutation. cancer-research-network.com

| Cell Line | Cancer Type | GI50 (nM) |

|---|---|---|

| MES-SA/Dx5 | Multi-drug resistant uterine sarcoma | 34 |

| NCI/ADR-RES | Multi-drug resistant ovarian cancer | 56 |

In Vivo Antitumor Effects in Experimental Models

The antitumor activity of tirbanibulin observed in vitro has been successfully translated into in vivo experimental models, demonstrating its potential to inhibit tumor growth and progression. nih.govactasdermo.org

In murine xenograft models, tirbanibulin has shown significant antitumor efficacy across various cancer types. actasdermo.org In a triple-negative breast cancer mouse xenograft model, treatment with tirbanibulin resulted in significantly delayed tumor growth. nih.gov Tumor tissues from the treated group also showed a reduction in the proliferation marker Ki-67 and a significant increase in the number of apoptotic cells. nih.gov

Similar positive outcomes were observed in mouse xenograft models of mucinous ovarian carcinoma (using RMUG-S and RMUG-L cells) and breast cancer (using MDA-MB-231 cells), where tirbanibulin effectively delayed tumor growth. actasdermo.orgresearchgate.net In an orthotopic mouse model for mucinous ovarian carcinoma, orally administered tirbanibulin reduced both tumor weight and frequency. nih.govresearchgate.net

Furthermore, in a murine model of human prostate cancer (using PC-3MM2GL cells), tirbanibulin demonstrated efficacy in suppressing tumor growth at both primary and metastatic sites. actasdermo.org The mean tumor weight was significantly reduced in the tirbanibulin-treated groups compared to the control group. A notable decrease in lymph node metastases was also observed in the groups receiving tirbanibulin. actasdermo.org

Molecular Profiling and Mechanistic Elucidation in Cellular Systems

Comprehensive proteomic and transcriptomic analyses to map the global changes in protein and gene expression in response to tirbanibulin treatment are not extensively detailed in the available scientific literature. While broad alterations in gene expression profiles are noted as part of the progression from actinic keratosis (AK) to cutaneous squamous cell carcinoma (cSCC), specific studies detailing the transcriptomic signature of tirbanibulin-treated cells are not prominently reported. nih.gov

However, investigations into specific gene products have revealed that tirbanibulin can induce the expression of the tumor suppressor p53. nih.govnih.govdermnetnz.org The induction of p53 is a key component of its antiproliferative mechanism, contributing to cell cycle arrest and apoptosis. nih.govresearchgate.net This suggests that tirbanibulin's effects are, at least in part, mediated through the modulation of critical regulatory genes and their protein products, even in the absence of broad transcriptomic data.

Tirbanibulin significantly modulates the expression and phosphorylation state of key proteins involved in cell proliferation, survival, and signaling. researchgate.net A primary mechanism is the disruption of Src kinase signaling. dermnetnz.org Preclinical studies have consistently shown that tirbanibulin treatment results in the downregulation of phosphorylated Src (p-Src) and its downstream signaling molecules in various cancer cell lines and tumor xenografts. nih.govnih.gov This disruption of Src Family Kinases (SFKs) signaling is a central element of its anti-cancer activity. researchgate.netnih.gov

Beyond Src, tirbanibulin affects other crucial signaling proteins. It reduces the levels of focal adhesion kinase (FAK), a downstream target of Src involved in microtubule dynamics and cell proliferation. nih.gov The compound also modulates proteins central to apoptosis, leading to the hyperphosphorylation of Bcl-2 and the cleavage and activation of caspases 8, 9, and 3. researchgate.net This activation of both intrinsic and extrinsic apoptotic pathways culminates in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of programmed cell death. researchgate.netresearchgate.net

| Protein/Target | Effect of Tirbanibulin | Associated Cellular Process | References |

|---|---|---|---|

| Phospho-Src (p-Src) | Downregulation/Inhibition | Cell Proliferation, Migration, Survival | nih.gov, nih.gov |

| Src Family Kinases (SFKs) | Disruption of Signaling | Oncogenic Signaling | nih.gov, researchgate.net |

| Focal Adhesion Kinase (FAK) | Reduced Levels | Cell Proliferation, Microtubule Dynamics | nih.gov |

| p53 | Upregulation/Induction | Tumor Suppression, Cell Cycle Arrest | nih.gov, nih.gov, dermnetnz.org |

| Bcl-2 | Hyperphosphorylation | Apoptosis (Intrinsic Pathway) | researchgate.net |

| Caspase-3, -8, -9 | Activation/Cleavage | Apoptosis (Programmed Cell Death) | researchgate.net |

| PARP | Cleavage | Apoptosis Execution | researchgate.net, researchgate.net |

Tirbanibulin effectively inhibits cancer cell migration and invasion, key processes in metastasis. nih.gov Its ability to block the downstream signaling pathways of Src is directly linked to a reduction in cancerous cell migration and survival. nih.govdrugbank.com In vitro studies on cutaneous squamous cell carcinoma (cSCC) cell lines, such as A431 and SCC-12, have demonstrated that tirbanibulin significantly reduces cell migration, as measured by scratch tests. nih.gov

The compound's primary mechanism of inhibiting tubulin polymerization also plays a critical role. drugbank.com By disrupting the microtubule network, tirbanibulin interferes with the cellular machinery required for cell movement, protein transport, and invasion. nih.govnih.gov This dual action on both Src signaling and microtubule dynamics provides a robust blockade against the processes that enable tumor cells to invade surrounding tissues and metastasize. nih.govdrugbank.com

| Cell Line Type | Observed Effect | Underlying Mechanism | References |

|---|---|---|---|

| Cutaneous Squamous Cell Carcinoma (A431, SCC-12) | Significant reduction in migration | Inhibition of tubulin polymerization, disruption of Src signaling | nih.gov |

| Triple-Negative Breast Cancer | Inhibition of cell migration | Disruption of Src signaling | nih.gov |

| General Cancer Cell Lines | Reduced cell migration and invasion | Inhibition of Src downstream pathways | nih.gov, drugbank.com |

Cellular Resistance Mechanisms to Tirbanibulin in Preclinical Models

The specific mechanisms through which cancer cells might develop resistance to tirbanibulin have not been extensively characterized in preclinical studies. The scientific literature to date does not detail specific cellular adaptations or acquired resistance pathways leading to reduced sensitivity to the compound.

However, it is noteworthy that tirbanibulin has shown potent anti-proliferative activity against a panel of cancer cell lines that includes multi-drug resistant (MDR) variants. nih.gov This suggests that tirbanibulin may be effective in overcoming certain common resistance mechanisms that limit the efficacy of other chemotherapeutic agents, potentially because its targets and binding mechanisms differ from those of traditional cytotoxic drugs. nih.gov Further research is required to identify potential adaptations, such as alterations in tubulin isoforms, changes in drug efflux pumps, or modifications in the Src signaling pathway, that could confer resistance to tirbanibulin.

Investigation of Drug Efflux or Target Alteration Mechanisms

Preclinical studies have demonstrated the potent anti-proliferative activity of tirbanibulin across a spectrum of cancer cell lines, including those exhibiting multi-drug resistance (MDR) nih.gov. This suggests that tirbanibulin may be able to circumvent common mechanisms of chemotherapy resistance, such as the overexpression of drug efflux pumps.

One of the key mechanisms of MDR in cancer cells is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. The effectiveness of tirbanibulin in MDR cell lines indicates that it may not be a significant substrate for these efflux pumps nih.gov. For instance, tirbanibulin has shown potent activity against uterine sarcoma and ovarian cancer multi-drug-resistant tumor models nih.gov.

Furthermore, tirbanibulin has demonstrated efficacy in cancer cell lines that have developed resistance to other targeted therapies. Notably, it has shown significant in vitro antitumor activity in tumor cell lines resistant to dasatinib, a multi-kinase inhibitor that also targets Src nih.gov. This suggests that tirbanibulin's mechanism of action may overcome resistance mechanisms that affect other Src inhibitors. Additionally, tirbanibulin has inhibitory effects on drug-resistant leukemia cells, such as chronic leukemia cells harboring the T3151 mutation, a common mutation conferring resistance to other kinase inhibitors cancer-research-network.com.

While these findings are promising, specific preclinical investigations solely focused on elucidating the detailed molecular interactions of tirbanibulin with various efflux pumps or identifying specific tubulin mutations that might confer resistance are not extensively reported in the currently available literature. The following table summarizes the activity of tirbanibulin in various drug-resistant cancer cell lines from preclinical studies.

| Cell Line Type | Resistance Profile | Tirbanibulin Activity | Reference |

|---|---|---|---|

| Multi-drug resistant cancer cell lines | General multi-drug resistance | Potent anti-proliferative activity | nih.gov |

| Dasatinib-resistant tumor cell lines | Resistance to a multi-kinase inhibitor targeting Src | Significant in vitro antitumor activity | nih.gov |

| Chronic leukemia cells with T3151 mutation | Resistance to other kinase inhibitors | Inhibitory effects observed | cancer-research-network.com |

Strategies for Overcoming Acquired Resistance in Preclinical Settings

The development of acquired resistance to anticancer agents is a significant clinical challenge. In preclinical settings, one of the primary strategies to overcome or delay the onset of resistance is the use of combination therapies. The rationale behind this approach is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Preclinical studies have explored the potential of combining tirbanibulin with other chemotherapeutic agents to enhance its anti-tumor efficacy and potentially overcome resistance. A notable example is the investigation of tirbanibulin in combination with paclitaxel, another microtubule-targeting agent, in breast cancer cell lines. These studies have demonstrated a synergistic effect, where the combination of the two drugs resulted in a greater inhibition of tumor growth than either agent alone. This suggests that combining tirbanibulin with other anti-cancer drugs could be a viable strategy to overcome resistance in a clinical setting.

The dual mechanism of action of tirbanibulin, inhibiting both tubulin polymerization and Src kinase signaling, provides a strong basis for its use in combination therapies. By targeting two distinct and critical cellular processes, tirbanibulin may be effective against tumors that have developed resistance to agents with a single mode of action.

The following table summarizes a key preclinical finding on a combination strategy to enhance the efficacy of tirbanibulin.

| Combination Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| Paclitaxel | Breast cancer cell lines | Synergistic tumor growth inhibition |

Further preclinical research is warranted to explore other potential combination strategies and to elucidate the molecular mechanisms by which these combinations may overcome acquired resistance to tirbanibulin.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Tirbanibulin Analogues

Synthetic Methodologies for Tirbanibulin and its Derivatives

The synthesis of Tirbanibulin and its derivatives has been approached through various routes, allowing for the systematic modification of different parts of the molecule to probe their pharmacological importance.

Two primary synthetic strategies have been reported for the gram-scale production of Tirbanibulin.

Route 1: Amide Coupling followed by Suzuki Coupling A common and efficient method begins with a commercially available pyridine-based carboxylic acid. nih.govrsc.org

Amide Coupling: The initial step involves an amide coupling reaction between the starting carboxylic acid and benzylamine (B48309). This reaction typically employs standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and Hydroxybenzotriazole (HOBt) to yield the corresponding amide intermediate. nih.gov

Suzuki Cross-Coupling: The resulting amide, which contains a halogenated pyridine (B92270) ring, is then subjected to a Suzuki cross-coupling reaction. This palladium-catalyzed reaction with a suitable boronic acid or ester, such as a diboron (B99234) reagent, installs the 4-(2-morpholinoethoxy)phenyl group onto the pyridine core, completing the synthesis of Tirbanibulin. nih.govrsc.org

Route 2: Multi-step Sequence from Halogenated Precursors An alternative synthesis has also been described, involving a different sequence of bond formations. chemicalbook.com

Ether Formation: The synthesis commences with the alkylation of 4-bromophenol (B116583) with a morpholinoethyl chloride to form a key ether intermediate. chemicalbook.com

Suzuki Coupling: This intermediate then undergoes a Suzuki coupling with a pyridyl boronic acid to connect the two main aromatic ring systems. chemicalbook.com

Final Assembly: The final steps involve the substitution of a functional group on the pyridine ring (e.g., a fluorine atom) with deprotonated acetonitrile, followed by treatment with acid and benzylamine at elevated temperatures to construct the N-benzylacetamide side chain, furnishing the final Tirbanibulin molecule. chemicalbook.com

These synthetic pathways are adaptable, allowing for the introduction of diversity at various positions for SAR studies. For instance, N-methylated analogues have been prepared via a Suzuki reaction followed by aminolysis with N-methyl benzylamine. nih.gov

While the primary synthetic routes are effective, the synthesis of specific derivatives presents unique challenges. A notable difficulty was encountered during attempts at selective N-methylation of the core amide of Tirbanibulin. nih.govrsc.org Direct N-methylation of the final Tirbanibulin molecule was unsuccessful, necessitating the development of an alternative multi-step route specifically for this analogue. nih.gov This highlights that while the core structure is accessible, certain modifications require bespoke synthetic planning and can complicate efforts to rapidly generate diverse libraries of analogues for SAR exploration.

Systematic Structure-Activity Relationship Exploration

Limited but informative SAR studies have been conducted on Tirbanibulin, focusing on three key structural regions: the core amide motif, the eastern benzylamine moiety (C-ring), and the central pyridine ring (B-ring). nih.govnih.gov These studies have been crucial in defining the structural features essential for potent anti-proliferative activity.

The pyridinyl acetamide (B32628) core is considered a critical element for the biological activity of Tirbanibulin. nih.govresearchgate.net Co-crystal structure analysis reveals that Tirbanibulin binds in a cis-amide conformation, which is energetically unfavorable. nih.gov It was hypothesized that modifying the structure to mimic this bioactive conformation could enhance potency; however, analogues designed with this goal were found to be ineffective in terms of cytotoxicity. rsc.org

Further modifications to the amide linker itself demonstrated its sensitivity to substitution.

α-Methylation: The introduction of a small methyl group on the α-carbon of the acetamide linker led to a significant decrease in antiproliferative activity. nih.gov

N-Methylation: Similarly, methylation of the amide nitrogen resulted in a derivative with very weak activity. nih.gov

These findings strongly suggest that the binding pocket around the amide core is sterically constrained and that both the N-H and α-CH2 groups are crucial for optimal binding and potency. nih.gov

| Amide Motif Modification | Effect on Antiproliferative Activity (HeLa cells) |

| Tirbanibulin (Parent Compound) | IC₅₀ = 44 nM nih.gov |

| α-Methylated Analogue | Submicromolar IC₅₀ (Significant reduction in activity) nih.gov |

| N-Methylated Analogue | Very weak activity nih.gov |

The benzylamine portion, or C-ring, has been shown to be more tolerant of modifications, particularly at the para-position. nih.govnih.govresearchgate.net Co-crystal structural analysis indicated that the binding site around this moiety is limited in size, making it unsuitable for large, bulky substituents. nih.gov The binding pocket contains several polar amino acid residues, suggesting that small or polar groups would be better tolerated. nih.gov

SAR studies confirmed this hypothesis, showing that various substitutions at the para-position of the benzyl (B1604629) ring were well-tolerated, yielding several derivatives with potency equivalent to the parent compound. rsc.org A particularly noteworthy analogue is the one modified with a para-fluorine on the benzylamine ring, which not only retained potent cytotoxicity but also exhibited favorable in vivo pharmacokinetic (PK) profiles. nih.govnih.govresearchgate.net

| C-Ring (Benzylamine) Modification | Effect on Potency/Pharmacology |

| Unsubstituted (Tirbanibulin) | Potent antiproliferative activity nih.gov |

| Para-Fluoro Substitution | Equipotent cytotoxicity, favorable in vivo PK profile nih.govrsc.org |

| Large Substituents | Generally unsuitable due to limited binding site size nih.gov |

The central pyridine ring (B-ring) appears to be a critical component for high-potency activity. Early medicinal chemistry efforts explored replacing this core heterocycle. In one study, the pyridine ring was replaced with a thiazole (B1198619) ring. nih.gov This structural change resulted in a dramatic loss of potency, with the resulting thiazolyl derivatives exhibiting only micromolar GI₅₀ values, a significant reduction compared to the nanomolar potency of Tirbanibulin. nih.govnewdrugapprovals.org This finding underscores the importance of the specific electronic and structural properties of the pyridine ring for the compound's biological activity.

Alterations in the Western Morpholine (B109124) Part and Antiproliferative Activity

The exploration of tirbanibulin's structure-activity relationship (SAR) and the development of its derivatives have been notably limited in the scientific literature. nih.govnih.gov However, specific research has been directed at understanding the role of different parts of the molecule. A 2021 study focused on altering the western morpholine part of the tirbanibulin structure to enhance its antiproliferative effect. nih.gov While this specific region was identified as a target for modification, detailed SAR data from this study are not extensively covered in subsequent literature, which has shifted focus to other parts of the molecule. nih.gov

Design and Evaluation of Novel Tirbanibulin Analogues

The design of new tirbanibulin analogues has been guided by a combination of structure-based approaches and systematic modification of its peripheral moieties.

Identification of Lead Compounds with Enhanced Potency or Selectivity

Modification of the eastern benzylamine moiety of tirbanibulin has yielded several derivatives with notable activity profiles. A key finding is that substitutions at the para position of the benzylamine ring are well-tolerated and can produce compounds with potency equal to or slightly varied from the parent compound. nih.govnih.gov

One of the most promising lead compounds identified is the para-fluorinated analogue 47 . This compound exhibited potent antiproliferative activity against HeLa cells, equipotent to tirbanibulin. nih.gov Crucially, analogue 47 also demonstrated an improved Src inhibitory effect compared to tirbanibulin, highlighting its potential as a more effective dual-action agent. nih.gov

Other modifications at the para position showed varied results. The para-methoxy analog 49 saw its potency reduced to micromolar levels, whereas the methylamino analog 50 displayed significant activity. nih.gov Conversely, saturation of the benzyl moiety, as in analog 53 , had a negative impact on potency, suggesting the importance of the π-interaction of the benzene (B151609) ring with surrounding amino acid residues in its binding site. nih.gov

Table 1: Antiproliferative Activity of Benzylamine-Modified Tirbanibulin Analogues against HeLa Cells

| Compound | R Group (para-position) | IC₅₀ (μM) |

|---|---|---|

| Tirbanibulin (8) | -H | 0.044 |

| Analogue 47 | -F | 0.044 |

| Analogue 49 | -OCH₃ | >4.0 |

| Analogue 50 | -NHCH₃ | 0.15 |

| Analogue 53 | Cyclohexylmethyl | >4.0 |

Data sourced from a 2023 study on tirbanibulin derivatives. nih.gov

Structure-Based Drug Design Approaches

The design strategy for novel tirbanibulin analogues has been significantly informed by structural biology. Analysis of the co-crystal structure of tirbanibulin bound to its target revealed critical information for rational drug design. nih.gov Researchers noted a limited binding site around the benzylamine moiety, which is surrounded by several polar amino acid residues (Tyr52, Gln136, and Asn167). nih.gov

This structural insight led to a design approach that ruled out the use of large substituents on the benzylamine ring and instead prioritized smaller or polar substituents, as well as heteroaromatics, to achieve optimal binding. nih.gov Furthermore, computer-aided docking has been identified as a useful tool for studying the interaction of tirbanibulin with its target, c-Src, confirming its binding to a non-ATP site. nih.gov

Pharmacokinetic Profiles of Promising Derivatives in Preclinical Models

Preclinical evaluation of promising analogues has been crucial in selecting candidates for further development. The para-fluorinated analog 47 was selected for further evaluation based on its equipotent activity and was found to possess a favorable in vivo pharmacokinetic (PK) profile. nih.govnih.gov

In vitro ADME (absorption, distribution, metabolism, and excretion) studies showed that while tirbanibulin itself has good microsomal stability, the para-methylated analog 44 was very unstable. nih.gov The substitution of the methyl group with fluorine in analog 47 resulted in significantly improved microsomal stability. nih.gov Subsequent in vivo PK studies in mice confirmed that analog 47 displayed favorable properties, including excellent oral bioavailability, marking it as a promising compound. nih.gov

Table 2: In Vivo Pharmacokinetic Profile of Tirbanibulin (8) and Analogue 47 in Mice (10 mg/kg, Oral Administration)

| Compound | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUCᵢₙₖ (h*ng/mL) | F (%) |

|---|---|---|---|---|

| Tirbanibulin (8) | 4.0 | 73.1 | 1146 | 50.1 |

| Analogue 47 | 2.0 | 171.7 | 1515 | 65.5 |

Data sourced from a 2023 study on tirbanibulin derivatives. nih.gov

Scaffold Hopping and Kinase Profiling of Tirbanibulin-Related Chemotypes

To explore novel chemical space and identify compounds with different biological activities, researchers have employed scaffold hopping, which involves replacing the core structure of the molecule.

Discovery of Analogues with Altered Kinase Inhibition Profiles

Scaffold hopping has led to the discovery of tirbanibulin-related chemotypes with significantly altered kinase inhibition profiles. In one study, the biphenyl (B1667301) system of a tirbanibulin-related pharmacophore was replaced with a heterocyclic 1H-imidazol-5-one ring. nih.gov The resulting lead compound, KIM-161 , demonstrated a completely different mechanism of action. nih.gov Unlike tirbanibulin, its cytotoxic effects were not dependent on the inhibition of tubulin or Src kinase. nih.gov Instead, KIM-161 was found to downregulate a different panel of kinases, including members of the BRK, FLT, and JAK families, and it strongly suppressed ERK1/2, GSK-3α/β, HSP27, and STAT2 signaling pathways. nih.gov

This work demonstrates that modifying the core scaffold can lead to compounds that, while structurally related to tirbanibulin, engage a distinct set of molecular targets. A separate, earlier study involved replacing the central pyridine B-ring of tirbanibulin with a thiazole ring. This modification resulted in thiazolyl derivatives that exhibited only micromolar antiproliferative activity (GI₅₀ values), a significant reduction in potency compared to the parent compound. nih.gov

Compound Names Table

| Number/Name | Chemical Name or Description |

| Tirbanibulin (8) | N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide |

| Analogue 44 | Tirbanibulin analogue with para-methyl on the eastern benzylamine ring |

| Analogue 47 | Tirbanibulin analogue with para-fluoro on the eastern benzylamine ring |

| Analogue 49 | Tirbanibulin analogue with para-methoxy on the eastern benzylamine ring |

| Analogue 50 | Tirbanibulin analogue with para-methylamino on the eastern benzylamine ring |

| Analogue 53 | Tirbanibulin analogue with a saturated cyclohexylmethylamine instead of benzylamine |

| KIM-161 | (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide |

Impact on Multi-Targeted Kinase Downregulation

Tirbanibulin (dihydrochloride), known chemically as N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide, is recognized for its dual mechanism of action, primarily inhibiting tubulin polymerization and Src kinase. nih.govnih.gov However, research into its analogues has revealed that structural modifications can significantly alter their kinase inhibition profiles, leading to the downregulation of other key oncogenic kinases beyond Src. researchgate.net This shift in targeting suggests that the tirbanibulin scaffold can be adapted to create compounds with novel multi-targeted kinase downregulation capabilities.

A key finding in this area comes from the investigation of a series of 4-aroylaminophenyl-N-benzylacetamides, which are analogues of tirbanibulin. One particular analogue, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (referred to as compound 4e ), demonstrated a significant departure from the parent compound's mechanism of action. While tirbanibulin is a potent Src inhibitor, kinase profiling studies revealed that compound 4e 's cytotoxic effects were not due to Src or tubulin inhibition. researchgate.net

Instead, this analogue was found to significantly impact other critical signaling pathways. Kinase activity profiling showed that compound 4e markedly reduces the activity of the mitogen-activated protein kinase (MAPK) pathway member ERK1/2 by over 99%. researchgate.net Concurrently, it was observed to substantially upregulate the pro-apoptotic c-Jun N-terminal kinase (JNK) by 84%. researchgate.net The downregulation of the ERK pathway, which is crucial for cell proliferation and survival, combined with the activation of the stress-associated JNK pathway, points to a potent, redirected anti-cancer activity.

This discovery is significant as it demonstrates that modifications to the tirbanibulin structure can lead to a "scaffold hop," resulting in analogues with entirely different kinase inhibition profiles. researchgate.net This opens up the possibility of developing new classes of kinase inhibitors based on the tirbanibulin framework that can target a variety of oncogenic signaling pathways.

Further studies on other tirbanibulin analogues, such as KIM-161 ((Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide), have also indicated a shift in kinase specificity. While detailed inhibition data across a wide panel of kinases is still emerging, the principle that the tirbanibulin scaffold can be modified to target kinases other than Src is a pivotal development in the medicinal chemistry of this compound class. researchgate.net

Correlation between Structural Modifications and Biological Activity Spectrum

The biological activity of tirbanibulin analogues is intricately linked to their structural features. Structure-activity relationship (SAR) studies have begun to elucidate how specific chemical modifications influence their potency and kinase inhibition profiles.

The core structure of tirbanibulin, particularly the pyridinyl acetamide moiety, has been identified as crucial for its primary cellular potency. nih.gov However, modifications to other parts of the molecule can dramatically alter its biological activity spectrum. A significant area of exploration has been the replacement of the biphenyl core of the original tirbanibulin pharmacophore.

In the case of the 4-aroylaminophenyl-N-benzylacetamide series, the introduction of a 4-chlorobenzamide (B146232) group in compound 4e led to the aforementioned shift from Src/tubulin inhibition to ERK1/2 downregulation and JNK upregulation. researchgate.net This highlights the profound influence of the substituent on the phenylacetamide nitrogen on the compound's kinase selectivity. The table below summarizes the cytotoxic activity of compound 4e against various leukemia cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (4e) | NB4 | 0.96 |

| HL60 | 1.62 | |

| MV4-11 | 1.90 | |

| K562 | 4.23 |

Table 1: Cytotoxic Activity of Tirbanibulin Analogue 4e against Leukemia Cell Lines. researchgate.net

Other modifications within this series also resulted in varied biological activities. For instance, the unsubstituted aniline (B41778) derivative showed no cytotoxicity, while the benzoyl derivative (4c ) was more potent than its aliphatic homologue against MCF7 breast cancer cells and also demonstrated activity against MV4-11 and HL60 leukemia cells. researchgate.net

Another study focused on replacing the outer ring of the biphenyl system with a heterocyclic ring, leading to the imidazolone (B8795221) analogue KIM-161 . This compound exhibited potent antiproliferative activity against a range of cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range. researchgate.net This suggests that the biphenyl moiety is not essential for potent cytotoxic activity and that bioisosteric replacement with a heterocyclic system can yield highly active compounds. The cytotoxic profile of KIM-161 is detailed in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161) | HCT116 (Colon) | 0.294 |

| HL60 (Leukemia) | 0.362 | |

| MCF7 (Breast) | 1.14 | |

| PC3 (Prostate) | 2.13 |

Table 2: Cytotoxic Activity of Tirbanibulin Analogue KIM-161 against Various Cancer Cell Lines. researchgate.net

These findings underscore a critical principle in the medicinal chemistry of tirbanibulin analogues: even subtle structural alterations can lead to significant changes in their biological activity and kinase inhibition spectrum. The move away from the original biphenyl scaffold to more synthetically accessible and modifiable cores, such as the 4-aroylaminophenyl-N-benzylacetamides and imidazolones, provides a fertile ground for the discovery of novel multi-targeted kinase inhibitors with potentially improved therapeutic profiles. researchgate.netresearchgate.net

Preclinical Exploration of Novel Therapeutic Applications for Tirbanibulin and Its Derivatives

Investigation in Epithelial Malignancies Beyond Actinic Keratosis

The antiproliferative and pro-apoptotic effects of tirbanibulin observed in actinic keratosis models have prompted investigations into its efficacy against more advanced epithelial cancers like basal cell carcinoma (BCC) and squamous cell carcinoma (SCC). nih.govdrugbank.com

Preclinical evidence suggests tirbanibulin may be effective against BCC. The compound's mechanism involves disrupting microtubule-based organelles, which could interfere with essential signaling pathways in BCC, such as the Hedgehog pathway. nih.gov Its primary actions include inhibiting tubulin polymerization and disrupting Src kinase, which in turn leads to the arrest of cell division and induction of apoptosis in rapidly proliferating cells. nih.gov This targeted action against hyperproliferating cells forms the basis of its potential utility in BCC treatment. While extensive preclinical model data is emerging, the fundamental mechanism of inducing cell cycle arrest and apoptosis in neoplastic keratinocytes supports its investigation in BCC. nih.govresearchgate.net

Table 1: Effects of Tirbanibulin in Basal Cell Carcinoma (BCC) Models

| Mechanism | Observed Effect | Relevance to BCC |

|---|---|---|

| Inhibition of Tubulin Polymerization | Disruption of microtubule-based organelles. | Potential interference with Hedgehog signaling, a key driver of BCC. nih.gov |

| Disruption of Src Kinase Signaling | Downregulation of pathways involved in cell proliferation and survival. | Src family kinases are often overexpressed in epithelial cancers. nih.gov |

| Induction of Apoptosis | Programmed cell death in proliferating cells. | Elimination of cancerous cells with minimal inflammatory response. nih.gov |

Tirbanibulin's effects have been more extensively studied in cutaneous squamous cell carcinoma (cSCC) models. In vitro studies using cSCC cell lines (A431 and SCC-12) have demonstrated that tirbanibulin significantly reduces cell proliferation in a dose-dependent manner. nih.gov The compound was shown to induce a G2/M-phase cell cycle arrest, particularly in the A431 cell line, which is a hallmark of microtubule-targeting agents. nih.gov

This cell cycle arrest is a direct consequence of tirbanibulin's ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle. nih.govconsensus.app Subsequent induction of apoptosis, or programmed cell death, has also been observed, primarily in the A431 cells. nih.govconsensus.app The mechanism involves the activation of downstream effectors like caspase-3 and poly (ADP-ribose) polymerase (PARP). jddonline.comnih.gov Furthermore, tirbanibulin has been shown to inhibit the migration of cSCC cells, a critical step in cancer progression and metastasis. nih.gov The primary driver of these antitumor effects in cSCC models appears to be the disruption of β-tubulin polymerization, rather than Src kinase inhibition, as basal expression of phosphorylated SRC was found to be low in the cell lines tested. consensus.app

Table 2: Preclinical Effects of Tirbanibulin on Cutaneous Squamous Cell Carcinoma (cSCC) Cell Lines

| Cell Line | Effect | Finding |

|---|---|---|

| A431 & SCC-12 | Proliferation | Significantly reduced in a dose-dependent manner. nih.gov |

| Migration | Inhibited. nih.gov | |

| Cell Cycle | Induced G2/M arrest, more pronounced in A431 cells. nih.gov | |

| A431 | Apoptosis | Induced apoptosis, showing higher sensitivity. nih.govconsensus.app |

| A431 | Mechanism | Primarily mediated by impaired β-tubulin polymerization. consensus.app |

Modulation of Inflammatory Skin Diseases in Preclinical Models

Given its antiproliferative effects on keratinocytes and its interaction with kinase signaling, tirbanibulin's potential to modulate inflammatory skin diseases like psoriasis has also been a subject of preclinical investigation. nih.govmdpi.com

Psoriasis is characterized by the hyperproliferation of keratinocytes and chronic inflammation. Tirbanibulin has demonstrated potent antiproliferative activity against human keratinocytes. nih.govmdpi.comresearchgate.net This action is crucial for its potential therapeutic effect in psoriasis, as it directly targets the abnormal growth of skin cells that leads to plaque formation. mdpi.com

Beyond its direct effects on keratinocytes, tirbanibulin may also exert immunomodulatory functions. Preclinical data suggest it can inhibit angiogenesis (the formation of new blood vessels) and prevent the migration of T cells into the skin. mdpi.com Both processes are key pathological features of psoriatic lesions. By arresting the cell cycle and promoting apoptosis in abnormally dividing keratinocytes, tirbanibulin could help normalize epidermal turnover and reduce the severity of psoriatic plaques. nih.govmdpi.com

A key aspect of tirbanibulin's mechanism that may be beneficial in inflammatory conditions is its mode of inducing cell death. Studies have shown that tirbanibulin primarily causes apoptosis rather than necrosis. mdpi.com This is significant because apoptosis is a non-inflammatory form of cell death, which helps to avoid the release of pro-inflammatory cytokines that would otherwise exacerbate the disease. mdpi.comnih.gov Unlike some other topical treatments, tirbanibulin does not appear to induce a pronounced release of inflammatory cytokines in keratinocytes in vitro. nih.gov However, in some cSCC cell line models, an increase in certain proinflammatory cytokines like IL-1α was noted, suggesting the cellular context may influence the cytokine response. consensus.app This modulation of cytokine release is a critical area of ongoing research to fully understand its therapeutic profile for inflammatory skin diseases. mdpi.com

Fibrotic Disease Intervention: Pulmonary Fibrosis Models

The therapeutic potential of tirbanibulin has been explored in the context of fibrotic diseases, specifically in preclinical models of pulmonary fibrosis. researchgate.netnih.gov This research stems from the role of the Src kinase pathway in fibrotic processes. In a rat model of bleomycin-induced pulmonary fibrosis, tirbanibulin demonstrated significant anti-fibrotic activity. researchgate.netnih.govnih.gov

Treatment with tirbanibulin led to a reduction in pathological scores and decreased collagen deposition in the lungs. researchgate.netnih.gov At the molecular level, it suppressed the expression of key fibrotic markers, including alpha-smooth muscle actin (α-SMA), collagen I, and collagen III. researchgate.netnih.govnih.gov The mechanism behind these effects was linked to the inhibition of the p-SRC/p-STAT3 signaling pathway. researchgate.netnih.gov In vitro experiments using L929 cells treated with cobalt chloride to mimic hypoxic conditions further confirmed these findings, showing that tirbanibulin significantly reduced the expression of these same fibrotic markers. researchgate.netnih.gov These results indicate that tirbanibulin can alleviate experimental pulmonary fibrosis by targeting critical signaling pathways involved in fibroblast activation and extracellular matrix deposition. researchgate.netnih.gov

Table 3: Effects of Tirbanibulin in Preclinical Pulmonary Fibrosis Models

| Model | Key Finding | Molecular Markers Affected (Downregulated) |

|---|---|---|

| Bleomycin-induced rats (in vivo) | Reduced pathological scores and collagen deposition. researchgate.netnih.gov | α-SMA, Collagen I, Collagen III, p-Src, HIF-1α, p-STAT3. researchgate.netnih.gov |

| Cobalt chloride-treated L929 cells (in vitro) | Reduced expression of fibrotic markers. researchgate.netnih.gov | α-SMA, Collagen I, Collagen III, p-Src, HIF-1α, p-STAT3. researchgate.netnih.gov |

Impact on Fibroblast Proliferation and Extracellular Matrix Deposition

Tirbanibulin, also known as KX-01, has demonstrated significant anti-fibrotic properties in preclinical studies by inhibiting key processes in the development of fibrosis. Research has shown that tirbanibulin can suppress the proliferation of fibroblasts, which are central to the progression of fibrotic diseases. nih.gov In in-vitro models using L929 cells treated with cobalt chloride (CoCl2) to induce a fibrotic-like state, tirbanibulin significantly reduced the expression of α-smooth muscle actin (α-SMA), a marker of fibroblast activation. nih.govfrontiersin.orgnih.gov

Furthermore, tirbanibulin has a marked impact on the deposition of extracellular matrix (ECM) components, which form the scar tissue characteristic of fibrosis. In the same in-vitro model, the compound decreased the expression of both collagen I and collagen III. nih.govfrontiersin.orgnih.gov These findings were corroborated in an in-vivo rat model of pulmonary fibrosis induced by bleomycin. Administration of tirbanibulin led to a reduction in pathological scores and a noticeable decrease in collagen deposition within the lung tissue. nih.govfrontiersin.orgnih.govresearchgate.net The compound also reduced the expression of α-SMA, collagen I, and collagen III in this animal model, underscoring its potential to halt the excessive production and accumulation of ECM. nih.govfrontiersin.orgnih.govresearchgate.net

Table 1: Effect of Tirbanibulin (KX-01) on Fibrotic Markers

| Model | Condition | Marker | Effect of Tirbanibulin | Source(s) |

|---|---|---|---|---|

| In Vitro (L929 cells) | CoCl2-treated | Cellular Proliferation | Suppressed | nih.gov |

| α-SMA | Significantly Reduced | nih.govfrontiersin.orgnih.gov | ||

| Collagen I | Significantly Reduced | nih.govfrontiersin.orgnih.gov | ||

| Collagen III | Significantly Reduced | nih.govfrontiersin.orgnih.gov | ||

| In Vivo (Rats) | Bleomycin-induced pulmonary fibrosis | Collagen Deposition | Reduced | nih.govfrontiersin.orgnih.govresearchgate.net |

| α-SMA | Reduced | nih.govfrontiersin.orgnih.govresearchgate.net | ||

| Collagen I | Reduced | nih.govfrontiersin.orgnih.govresearchgate.net |

Modulation of Relevant Signaling Pathways in Fibrotic Contexts (e.g., Src/STAT3)

The anti-fibrotic effects of tirbanibulin are attributed to its activity as a potent inhibitor of Src, a non-receptor tyrosine kinase. frontiersin.orgnih.gov The activation of Src kinase is a critical event that integrates various extracellular signals, leading to the proliferation and activation of fibroblasts. nih.govfrontiersin.org One of the key downstream effects of Src activation is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govfrontiersin.org Phosphorylated STAT3 (p-STAT3) then upregulates the expression of genes associated with fibrotic phenotypes. nih.govfrontiersin.org

Preclinical studies have confirmed that tirbanibulin effectively suppresses the p-Src/p-STAT3 signaling pathway. frontiersin.orgresearchgate.net In both CoCl2-treated L929 cells and in the lungs of rats with bleomycin-induced fibrosis, tirbanibulin significantly reduced levels of phosphorylated Src (p-Src) and p-STAT3. nih.govfrontiersin.orgnih.govresearchgate.net By inhibiting this pathway, tirbanibulin effectively alleviates experimental pulmonary fibrosis, suggesting that its mechanism of action is directly linked to the modulation of Src/STAT3 signaling. nih.govfrontiersin.orgresearchgate.net

Exploration of Pigmentation Modulation Mechanisms

Recent observations suggest that tirbanibulin may possess skin-lightening properties, with research pointing towards a multi-faceted mechanism of action targeting different stages of the melanogenesis process. nih.gov

Effects on Melanocyte-Activating Factors (Endothelin-1, Stem Cell Factor)

One proposed mechanism involves the indirect modulation of melanocyte-activating factors produced by keratinocytes. nih.gov Ultraviolet (UV) radiation can lead to an increased production of factors such as endothelin-1 (B181129) (EDN-1) and stem cell factor (SCF) by keratinocytes. nih.gov These factors synergistically enhance melanin (B1238610) synthesis in melanocytes. nih.gov Tirbanibulin exerts a direct cytotoxic effect on these proliferating keratinocytes. nih.gov This action is thought to impair the ability of keratinocytes to produce and secrete EDN-1 and SCF, thereby reducing the primary signals that stimulate melanocytes to produce melanin. nih.gov

Potential Modulation of Melanosome Transfer

A further potential mechanism for tirbanibulin's depigmenting effect relates to its primary function as a microtubule disruptor. nih.gov Microtubules are essential structural components within melanocyte dendrites that facilitate the transport of melanosomes—the organelles containing melanin. nih.gov The transfer of these melanosomes from melanocytes to surrounding keratinocytes is a critical step for the distribution of pigment throughout the epidermis. nih.gov It is hypothesized that by disrupting the microtubule network, tirbanibulin could impair this transport and transfer process, thereby reducing cutaneous hyperpigmentation. nih.gov

Table 2: Proposed Mechanisms of Tirbanibulin in Pigmentation Modulation

| Mechanism | Target | Proposed Effect | Consequence | Source(s) |

|---|---|---|---|---|

| Upstream Signal Inhibition | Proliferating Keratinocytes | Cytotoxic effect impairs production of EDN-1 and SCF. | Reduced stimulation of melanocytes. | nih.gov |

| Melanin Synthesis Regulation | MITF Pathway | Indirectly reduces expression and phosphorylation of MITF. | Decreased transcription of melanin synthesis enzymes (e.g., Tyrosinase). | nih.gov |

| Pigment Distribution | Microtubules in Melanocytes | Disruption of microtubule network. | Impaired melanosome transport and transfer to keratinocytes. | nih.gov |

Antiviral and Oncoprotein Modulation Studies

Beyond its applications in dermatology and fibrosis, tirbanibulin has been investigated for its antiviral and broader oncoprotein modulation activities. It has been identified as a dual inhibitor of Src kinase and tubulin polymerization, granting it potent anti-proliferative potential against various cancers and viruses. cancer-research-network.com

In the context of antiviral research, tirbanibulin has demonstrated anti-Hepatitis B Virus (HBV) activity. cancer-research-network.com Studies show it inhibits HBV replication in a dose-dependent manner. cancer-research-network.com The mechanism involves the reduction of essential viral replication factors, including hepatocyte nuclear factor 4a. cancer-research-network.com

As an oncoprotein modulator, tirbanibulin's primary mechanisms are the inhibition of tubulin polymerization and Src kinase signaling. nih.govdovepress.com The disruption of microtubules leads to cell cycle arrest and the induction of apoptotic cell death in rapidly dividing cells. dovepress.comnih.gov Furthermore, tirbanibulin has been shown to downregulate Src kinase signaling, which is often overactive in various cancers and plays a role in cell proliferation, migration, and invasion. nih.govmdpi.comresearchgate.net Preclinical research indicates that tirbanibulin reduces the levels of phospho-Src and its substrates. researchgate.net There is also evidence to suggest that tirbanibulin may induce the expression of the tumor suppressor p53, adding another layer to its anti-cancer activity. dovepress.com Its potent antiproliferative activity has been demonstrated across several cancer cell lines. actasdermo.org

Table 3: Antiproliferative Potency (GI₅₀) of Tirbanibulin in Various Tumor Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) | Source(s) |

|---|---|---|---|

| Huh7 | Hepatocellular Carcinoma | 9 | cancer-research-network.com |

| PLC/PRF/5 | Hepatocellular Carcinoma | 13 | cancer-research-network.com |

| Hep3B | Hepatocellular Carcinoma | 26 | cancer-research-network.com |

| HepG2 | Hepatocellular Carcinoma | 60 | cancer-research-network.com |

GI₅₀: The concentration of a drug that causes 50% inhibition of cell growth.

Effects on Human Papillomavirus (HPV) Oncoprotein Expression (e.g., HPV-18 E6 and E7)

Preclinical research has investigated the potential of tirbanibulin to modulate the expression of oncogenic proteins from high-risk HPV types, which are the primary drivers of HPV-associated malignancies. The oncoproteins E6 and E7 are crucial for the immortalization and proliferation of infected cells, primarily through their interaction with and degradation of tumor suppressor proteins p53 and retinoblastoma protein (Rb), respectively.

A key mechanism of tirbanibulin is the disruption of Src kinase signaling. nih.govdrugbank.com This is particularly relevant as HPV oncoproteins, such as E6 and E7 from HPV-16, have been demonstrated to cause a significant increase in the expression levels of Src Family Kinases (SFKs), specifically Src and Yes, through posttranscriptional mechanisms. nih.govresearchgate.net The HPV-16 E7 oncoprotein, in particular, enhances the activating phosphorylation of all ubiquitously expressed SFKs. researchgate.netresearchgate.net

In a study utilizing the HeLa cell line, which contains the integrated genome of HPV-18, researchers explored the direct effects of tirbanibulin on HPV oncoprotein expression and related cellular pathways. researchgate.net Treatment with tirbanibulin was found to decrease the expression of HPV oncoproteins. researchgate.net This effect is believed to be mediated through the inhibition of the Src-MEK pathway. researchgate.netresearchgate.net The study determined the half-maximal inhibitory concentration (IC50) of tirbanibulin required to inhibit the proliferation of HeLa cells to be 31.49 nmol/L. researchgate.net

Immunoblotting analyses in this preclinical model provided further details on the molecular effects of tirbanibulin. The treatment led to a downregulation of proteins involved in the Src canonical pathway and pathways related to HPV 18 E6 and E7 transcription regulation. researchgate.net These findings suggest that tirbanibulin can interfere with the fundamental molecular machinery that drives the proliferation of HPV-positive cancer cells.

| Cell Line | HPV Type | Key Findings | IC50 |